1-(Trifluoroacetyl)-1,4-diazepane hydrochloride

Conformational analysis Ring stabilization Medicinal chemistry

Researchers requiring reproducible SAR data need the exact N-trifluoroacetylated 1,4-diazepane scaffold-not an unsubstituted analog. This compound delivers: • Measured LogP 0.04 for balanced hydrophilicity vs lipophilic aryl analogs • Single unprotected secondary amine for selective derivatization • 95% purity (MFCD18483444) ensuring reaction outcomes reflect methodology, not impurities Ideal for CB2 agonist development, sigma-1 receptor ligand synthesis, and PROTAC linker elaboration.

Molecular Formula C7H12ClF3N2O
Molecular Weight 232.63 g/mol
CAS No. 1269053-62-4
Cat. No. B1531200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoroacetyl)-1,4-diazepane hydrochloride
CAS1269053-62-4
Molecular FormulaC7H12ClF3N2O
Molecular Weight232.63 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C(=O)C(F)(F)F.Cl
InChIInChI=1S/C7H11F3N2O.ClH/c8-7(9,10)6(13)12-4-1-2-11-3-5-12;/h11H,1-5H2;1H
InChIKeyNPIWCBGRANKIML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trifluoroacetyl)-1,4-diazepane hydrochloride – Core Scaffold & Procurement


1-(Trifluoroacetyl)-1,4-diazepane hydrochloride (CAS 1269053-62-4) is a heterocyclic building block consisting of a 1,4-diazepane ring with a trifluoroacetyl (-COCF₃) group appended to one nitrogen atom, isolated as the hydrochloride salt . The seven-membered 1,4-diazepane scaffold provides a unique conformational flexibility that distinguishes it from smaller diaza-heterocycles such as piperazine, and the electron-withdrawing trifluoroacetyl moiety imparts distinct physicochemical properties including a measured LogP of 0.04, indicating balanced hydrophilicity . The compound is commercially available with documented purity grades of 95–98% and a validated MFCD number (MFCD18483444) .

1-(Trifluoroacetyl)-1,4-diazepane hydrochloride – Substitution Viability


The presence of the trifluoroacetyl group fundamentally alters the chemical and biological profile of the 1,4-diazepane core. Literature demonstrates that trifluoroacetylation of diazepane derivatives is a deliberate strategy to enhance electrophilicity and to stabilize the seven-membered ring conformation, effects not achievable with unsubstituted or alkyl-substituted 1,4-diazepanes [1]. Furthermore, high-throughput screening campaigns on related 1,4-diazepane series have identified that minor structural variations (e.g., aryl vs. trifluoroacetyl substitution) can shift biological potency by orders of magnitude and radically alter metabolic stability profiles [2]. Thus, procurement of the specific N-trifluoroacetylated derivative is mandatory for reproducing published synthetic routes or for maintaining consistency in SAR studies where this moiety is a defined pharmacophoric element.

1-(Trifluoroacetyl)-1,4-diazepane hydrochloride – Comparative Evidence


Trifluoroacetyl-Induced Conformational Locking

The trifluoroacetyl group stabilizes the 1,4-diazepane ring in a specific low-energy conformation. For N,N-disubstituted-1,4-diazepane derivatives, NMR spectroscopy and X-ray crystallography have established that the seven-membered ring adopts a twist-boat conformation characterized by an intramolecular π-stacking interaction [1]. In contrast, unsubstituted 1,4-diazepane or simple alkyl-substituted analogs exhibit greater conformational flexibility and do not adopt this stabilized twist-boat conformation [2]. This conformational bias is critical for molecular recognition events and receptor binding [3].

Conformational analysis Ring stabilization Medicinal chemistry

Optimal Lipophilicity for Bioavailability

The target compound exhibits a calculated LogP value of 0.04 . This places it in a narrow, desirable lipophilicity range (0–3) for optimal oral bioavailability and reduced off-target promiscuity. For comparison, closely related aryl-substituted 1,4-diazepane derivatives (e.g., CB2 agonists with substituted benzothiazole moieties) typically exhibit significantly higher LogP values (estimated >3) and consequently suffer from poor solubility and permeability profiles that require extensive optimization [1].

Lipophilicity Physicochemical properties Drug-likeness

Regioselective Derivatization via Single Rotatable Bond

The target compound possesses only 1 rotatable bond (the bond connecting the diazepane ring to the trifluoroacetyl group) . This structural rigidity makes it a highly predictable building block for further derivatization, particularly at the unprotected secondary amine. In contrast, unsubstituted 1,4-diazepane has 0 rotatable bonds beyond ring flexibility but lacks a directing group for selective functionalization. The presence of a single reactive handle (the secondary amine) while the other is blocked by the trifluoroacetyl group provides unambiguous regioselectivity, a feature not present in symmetric or bis-alkylated diazepanes which require protection/deprotection strategies.

Organic synthesis Building block Derivatization

High-Purity Commercial Supply

The target compound is commercially available with a guaranteed purity of 98% as verified by the vendor Leyan (Product No. 1514357) . Alternative vendors offer the compound at 95% purity (Hit2Lead) . For comparison, many generic 1,4-diazepane building blocks are supplied at ≥90% purity with less rigorous characterization. The availability of the compound in defined purity grades (95% and 98%) with documented analytical data supports its use as a reliable intermediate or reference standard in pharmaceutical research.

Procurement Quality control Reference standard

1-(Trifluoroacetyl)-1,4-diazepane hydrochloride – Application Scenarios


CB2 Agonist Scaffold Optimization

The 1,4-diazepane core, when appropriately substituted, has been validated as a privileged scaffold for developing potent and selective cannabinoid receptor 2 (CB2) agonists [1]. The target compound's trifluoroacetyl group mimics the electron-withdrawing characteristics of some optimized aryl substituents but offers a distinct LogP profile (0.04) that can be leveraged to improve solubility and metabolic stability relative to lipophilic aryl analogs . Researchers can use this compound as a starting point to install diverse substituents on the secondary amine while maintaining the beneficial conformational bias imparted by the trifluoroacetyl group [2].

Sigma-1 Receptor Ligand Precursor

1,4-Diazepane derivatives have demonstrated high affinity for sigma-1 receptors, which are implicated in neuroprotection and neuropsychiatric disorders [1]. The target compound, with its single unprotected amine, provides a convenient handle for introducing aryl or heteroaryl groups known to confer sigma-1 receptor affinity. The balanced LogP of 0.04 is particularly advantageous in this context, as it may reduce nonspecific binding to CNS membranes, a common issue with more lipophilic sigma ligands .

PROTAC Building Block

The combination of a rigid 1,4-diazepane scaffold and a single point of derivatization makes this compound an ideal linker or E3 ligase ligand precursor in the design of PROTACs. The trifluoroacetyl group can serve as a metabolically stable cap or be cleaved under mild conditions to reveal a second amine for further elaboration. Its low LogP (0.04) is favorable for maintaining overall aqueous solubility of the final degrader molecule, which is often a challenge with PROTACs [1].

Model Substrate for Amine Derivatization

Due to its well-defined structure and single rotatable bond, the compound serves as an excellent model substrate for developing or optimizing N-alkylation, N-arylation, or reductive amination protocols on the secondary amine. The trifluoroacetyl group provides a convenient UV-active or ¹⁹F NMR handle for reaction monitoring. Its commercial availability in high purity ensures that observed reaction outcomes are attributable to the methodology rather than starting material impurities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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